

Rubropunctamine: A Technical Guide on its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Rubropunctamine	
Cat. No.:	B15567744	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine is a prominent member of the azaphilone family of fungal pigments, characterized by a nitrogen-containing heterocyclic core.[1] It is a red pigment produced by fungi of the Monascus genus, particularly Monascus purpureus and Monascus ruber, which have been utilized for centuries in Asia for food coloration and preservation, most notably in the production of red yeast rice.[1][2][3]

Unlike many other fungal metabolites, **rubropunctamine** is not directly biosynthesized. Instead, it is formed through a chemical transformation of orange azaphilone precursors, such as rubropunctatin and monascorubrin.[2][4][5] This reaction involves the aminophilic substitution of the pyran oxygen in the precursor molecule with a primary amine, leading to a distinct color shift from orange to purplish-red.[2][6][7] The diverse biological activities of **rubropunctamine**, including its antioxidant, antimicrobial, and anti-inflammatory properties, have positioned it as a compound of significant interest for applications in the pharmaceutical and food industries.[1][2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and the experimental protocols for its production and analysis.

Chemical Structure and Properties



Rubropunctamine is an azaphilone derivative featuring a highly oxygenated pyranoquinone bicyclic core. Its definitive structure incorporates a nitrogen atom, which distinguishes it from its orange precursors. The chemical formula for **Rubropunctamine** is C₂₁H₂₃NO₄.[2][8]

Data Presentation: Physicochemical and Spectroscopic Properties

The key quantitative properties of **Rubropunctamine** are summarized in the table below. Limited data is available for some physical properties, representing an area for further investigation.

Property	Value	Reference(s)
Molecular Formula	C21H23NO4	[2][8]
Molecular Weight	353.41 g/mol	[2]
CAS Number	514-66-9	[9]
UV-Vis λmax (in Methanol)	251-252 nm, 302-307 nm, 412- 423 nm, 525-530 nm	[10]

Note: Spectroscopic data for derivatives like N-glucosyl**rubropunctamine** show absorption maxima at approximately 422 nm and 500 nm.[2][10]

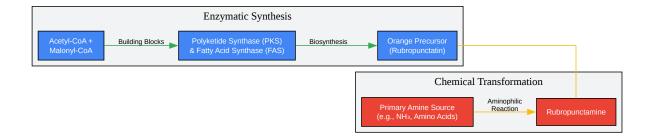
Biosynthesis and Semi-Synthesis

Rubropunctamine's formation is a fascinating process that combines enzymatic biosynthesis with a subsequent chemical reaction.

Putative Biosynthetic Pathway

The biosynthesis begins with the production of its orange precursors, rubropunctatin and monascorubrin. This process is orchestrated by a complex of enzymes including a polyketide synthase (PKS) and a fatty acid synthase (FAS).[2][11] Acetyl-CoA and malonyl-CoA serve as the primary building blocks for the polyketide backbone.[2] The resulting orange pigment can then react with an available primary amine source (like ammonia or amino acids from the fermentation medium) to yield **Rubropunctamine**.[5][11]





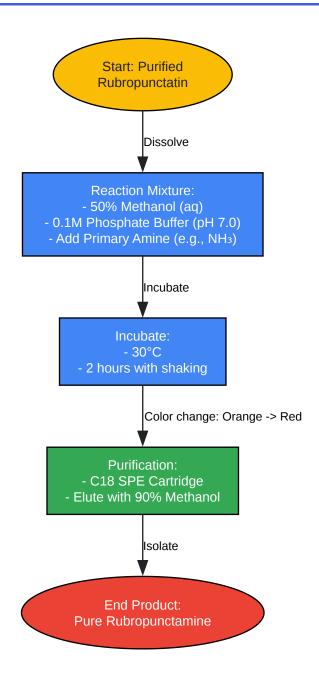
Click to download full resolution via product page

A putative pathway for **Rubropunctamine** formation.

Semi-Synthesis Workflow

The natural transformation of rubropunctatin can be replicated in a laboratory setting to produce **Rubropunctamine** and its derivatives. This semi-synthetic approach is a practical method for generating these compounds for research purposes.[6] The process involves the reaction of the purified orange pigment with a source of ammonia or a primary amine in a buffered solution.[6][12]





Click to download full resolution via product page

Workflow for the semi-synthesis of **Rubropunctamine**.

Biological Activities

Rubropunctamine and related Monascus pigments exhibit a wide spectrum of biological activities. These properties are the primary driver of research into their therapeutic potential.

Data Presentation: Bioactivity Profile



The following table summarizes the key quantitative findings on the biological efficacy of **Rubropunctamine** and its precursors.

Activity	Assay/Mod el	Compound	Concentrati on/Dose	Result	Reference(s
Antioxidant	FRAP Assay	Rubropuncta mine	10 mg	68% activity vs. Ascorbic Acid	[1][4][13]
Antioxidant	DPPH Radical Scavenging	Rubropuncta mine	10 mg	27% activity vs. Ascorbic Acid	[1][4][13]
Antioxidant	NO Generation Scavenging	Rubropuncta mine	Not specified	Moderate activity (Inhibitory Ratio = 1.5)	[14]
Anti- inflammatory	TPA-induced inflammation in mice	Rubropuncta mine	0.32 mg/ear	ID50 value	[14]
Anticancer	EBV-EA Activation Inhibition	Rubropuncta mine	0.32-32 nM	IC ₅₀ = 433 mol ratio/32 pmol TPA	[14]
Antimicrobial	MIC against Enterococcus faecalis	L-cysteine derivative	Not specified	4 μg/mL	[4][15]

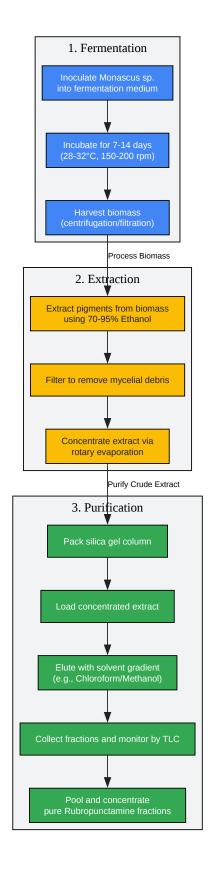
Experimental Protocols

This section provides detailed methodologies for the production, purification, and analysis of **Rubropunctamine**.

Production, Extraction, and Purification Workflow

The production of **Rubropunctamine** begins with the cultivation of a suitable Monascus strain, followed by extraction of the pigments and chromatographic purification.





Click to download full resolution via product page

Workflow for **Rubropunctamine** production and purification.



Protocol 5.1.1: Submerged Fermentation of Monascus Species[2][16]

- Inoculum Preparation: A pure culture of Monascus purpureus or Monascus ruber is maintained on Potato Dextrose Agar (PDA) slants. For inoculum, the fungus is grown on PDA plates for 7-10 days at 30°C. A spore suspension is prepared using sterile water.
- Fermentation Medium: A typical basal medium consists of Glucose (30 g/L), Monosodium Glutamate (MSG, 1.5 g/L), MgSO₄·7H₂O (0.5 g/L), K₂HPO₄ (0.5 g/L), KH₂PO₄ (0.5 g/L), and FeSO₄·7H₂O (0.014 g/L).[16] The initial pH is adjusted to 5.5-6.5.
- Cultivation: The fermentation medium is inoculated with the spore suspension and incubated in a shaker incubator at 28-32°C with agitation at 150-200 rpm for 7-14 days, or until the mycelia exhibit a deep red color.
- Harvesting: The fungal biomass (mycelia) is separated from the fermentation broth by filtration or centrifugation.

Protocol 5.1.2: Pigment Extraction and Purification[2][16]

- Extraction: The harvested mycelia are dried and ground to a fine powder. The pigments are extracted from the powder using 70-95% ethanol by maceration or Soxhlet extraction for several hours.
- Concentration: The ethanolic extract is filtered to remove solid debris. The solvent is then
 evaporated under reduced pressure using a rotary evaporator to obtain a crude pigment
 extract.
- Column Chromatography: a. A glass chromatography column is packed with a slurry of silica gel (70-230 mesh) in chloroform. b. The crude pigment extract is dissolved in a minimal amount of chloroform and loaded onto the column. c. The column is eluted with a solvent system, such as a gradient of chloroform and methanol, to separate the different pigments.
 d. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing pure Rubropunctamine. e. The pure fractions are pooled and the solvent is evaporated to yield purified Rubropunctamine.

Spectroscopic Analysis



Protocol 5.2.1: UV-Vis Spectroscopy[10]

- Sample Preparation: Accurately weigh a small amount of purified **Rubropunctamine** (e.g., 1 mg) and dissolve it in a known volume of a suitable solvent (e.g., methanol) to create a stock solution of known concentration.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer, using the solvent as a blank reference.
- Measurement: Record the absorbance spectrum of the solution over a wavelength range of 200-800 nm.
- Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Biological Activity Assays

Protocol 5.3.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[1]

- Reagent Preparation: Prepare a solution of DPPH in methanol.
- Reaction: Mix a sample of the test compound (Rubropunctamine) with the DPPH solution.
 A positive control (e.g., Ascorbic Acid) and a blank are run in parallel.
- Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
- Measurement: Measure the absorbance of the solutions spectrophotometrically at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
- Calculation: The percentage of scavenging activity is calculated relative to the control.

Protocol 5.3.2: Ferric Reducing Antioxidant Power (FRAP) Assay[1]

- Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH
 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
- Reaction: Mix a sample of the test compound with the freshly prepared FRAP reagent.



- Incubation: Incubate the reaction mixture at 37°C for a specified time.
- Measurement: Measure the absorbance of the reaction mixture spectrophotometrically at 593 nm. The increase in absorbance corresponds to the reduction of the Fe³⁺-TPTZ complex to the Fe²⁺ form.
- Analysis: The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., FeSO₄ or Ascorbic Acid).

Conclusion

Rubropunctamine stands out as a natural azaphilone pigment with significant potential beyond its traditional use as a food colorant. Its formation via the reaction of biosynthetically produced orange precursors with amines provides a versatile scaffold for chemical derivatization. The documented antioxidant, anti-inflammatory, and antimicrobial activities warrant further investigation for pharmaceutical applications. The protocols detailed in this guide offer a practical framework for researchers to produce, purify, and evaluate **Rubropunctamine** and its analogs, paving the way for new discoveries and applications in medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repo.uni-hannover.de [repo.uni-hannover.de]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]



- 8. Rubropunctamine Wikidata [wikidata.org]
- 9. Rubropunctamine PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Diversifying of Chemical Structure of Native Monascus Pigments [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Purified Monascus Pigments: Biological Activities and Mechanisms of Action PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Purified Monascus Pigments: Biological Activities and Mechanisms of Action PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Rubropunctamine: A Technical Guide on its Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567744#chemical-structure-and-properties-of-rubropunctamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com